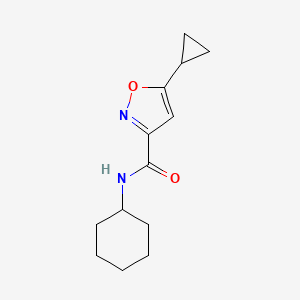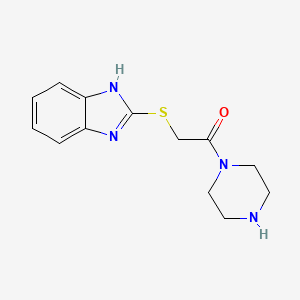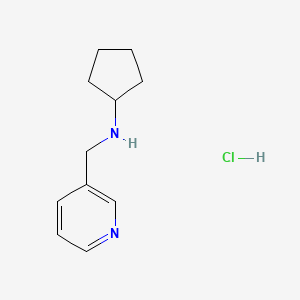
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied in recent years. This compound has shown promise in the treatment of a variety of neurological disorders, including addiction, epilepsy, and anxiety.
Mécanisme D'action
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects:
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels in the brain, it has also been shown to increase the levels of other neurotransmitters, including dopamine and serotonin. These effects may contribute to its potential therapeutic applications in addiction and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide for lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively target this enzyme and study its effects on neurotransmitter levels and behavior. However, one limitation of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are a number of potential future directions for research on N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. One area of interest is in the treatment of anxiety disorders, as increased GABA levels in the brain have been associated with reduced anxiety. Additionally, further studies are needed to determine the long-term effects of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide and its potential for use in humans. Finally, there is interest in developing more potent and selective GABA aminotransferase inhibitors based on the structure of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide.
Méthodes De Synthèse
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide is synthesized by reacting 3-hydroxypyridine-4-carboxylic acid with cyclohexylamine and cyclopropylcarbonyl chloride. The resulting compound is then purified through a series of chromatographic techniques to obtain a pure form of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide with high purity.
Applications De Recherche Scientifique
N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been in the treatment of addiction. Studies have shown that N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.
Another area of research has been in the treatment of epilepsy. N-cyclohexyl-5-cyclopropylisoxazole-3-carboxamide has been shown to reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to determine its efficacy in humans.
Propriétés
IUPAC Name |
N-cyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(14-10-4-2-1-3-5-10)11-8-12(17-15-11)9-6-7-9/h8-10H,1-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCIYEULNJCLEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783026 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7451946.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451948.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(4-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B7451950.png)

![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)





![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)